

# Synthesis of 6-methoxy-2H-chromene-3-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 6-methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1345149

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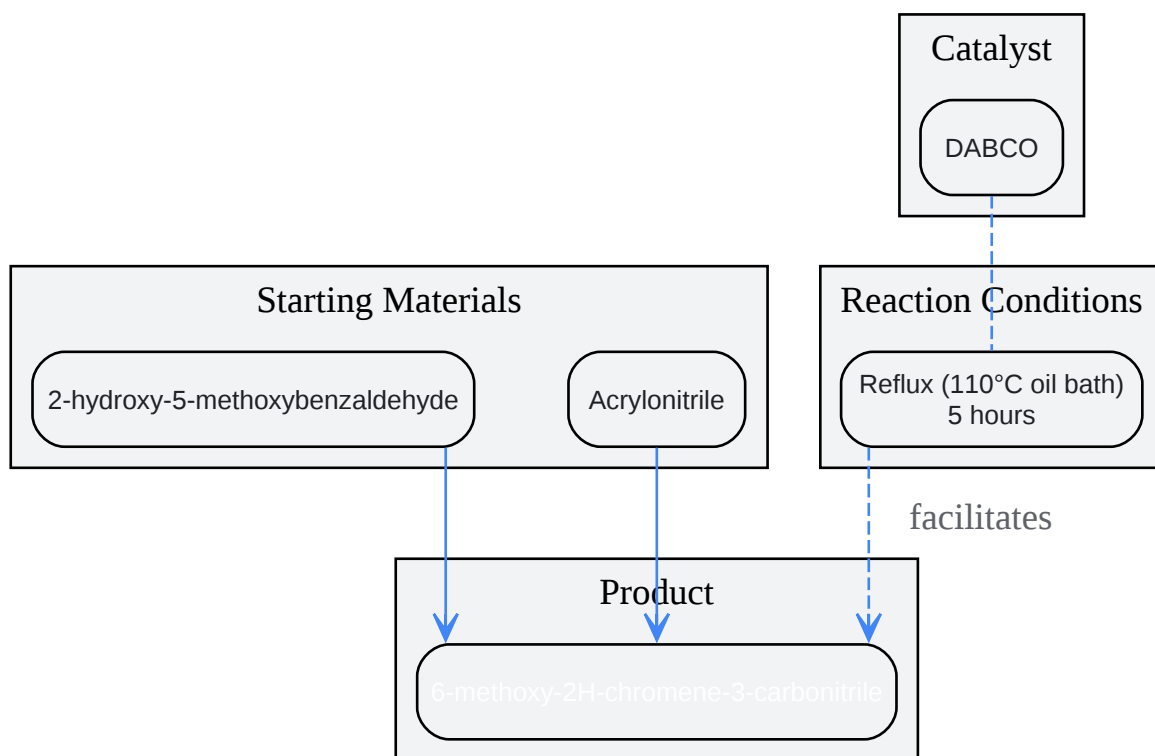
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of **6-methoxy-2H-chromene-3-carbonitrile**, a valuable heterocyclic scaffold in medicinal chemistry. The document details a robust experimental protocol, presents quantitative data in a structured format, and illustrates the synthetic pathway for clarity.

## Core Synthesis Route

The primary and most direct synthesis of **6-methoxy-2H-chromene-3-carbonitrile** involves a one-pot reaction between 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile, catalyzed by a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds via an initial Baylis-Hillman type addition followed by an intramolecular cyclization.

## Reaction Scheme



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Caption: Synthesis of **6-methoxy-2H-chromene-3-carbonitrile**.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactant and Catalyst Quantities

Compound	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume	Equivalents
2-hydroxy-5-methoxybenzaldehyde	152.15	174.8	26.60 g	1.0
Acrylonitrile	53.06	909.0	60 mL	5.2
DABCO	112.17	40.1	4.5 g	0.23

Table 2: Yield and Product Characterization

Product	Molecular Formula	Molar Mass (g/mol)	Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)	Appearance
6-methoxy-2H-chromene-3-carbonitrile	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	187.19	32.72	24.05	73.5	Light-yellow crystals

Table 3: Spectroscopic Data

Type	Nucleus/Region	Solvent	Chemical Shifts (δ) / Wavenumber (cm <sup>-1</sup> )
<sup>1</sup> H NMR	-	d6-DMSO	7.537 (br s, 1H), 6.896 (m, 3H), 4.803 (d, J=1.3Hz, 2H), 3.714 (s, 3H)

## Experimental Protocol

This protocol is adapted from a procedure reported in Organic Preparations and Procedures Daily[1].

## Materials and Equipment

- 2-hydroxy-5-methoxybenzaldehyde
- Acrylonitrile (BHT stabilized)
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Diethyl ether (Et<sub>2</sub>O)

- 10% Sodium hydroxide (NaOH) aqueous solution
- 0.5 M Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Methanol (MeOH)
- Round-bottom flask with reflux condenser
- Heating oil bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus
- High-vacuum line

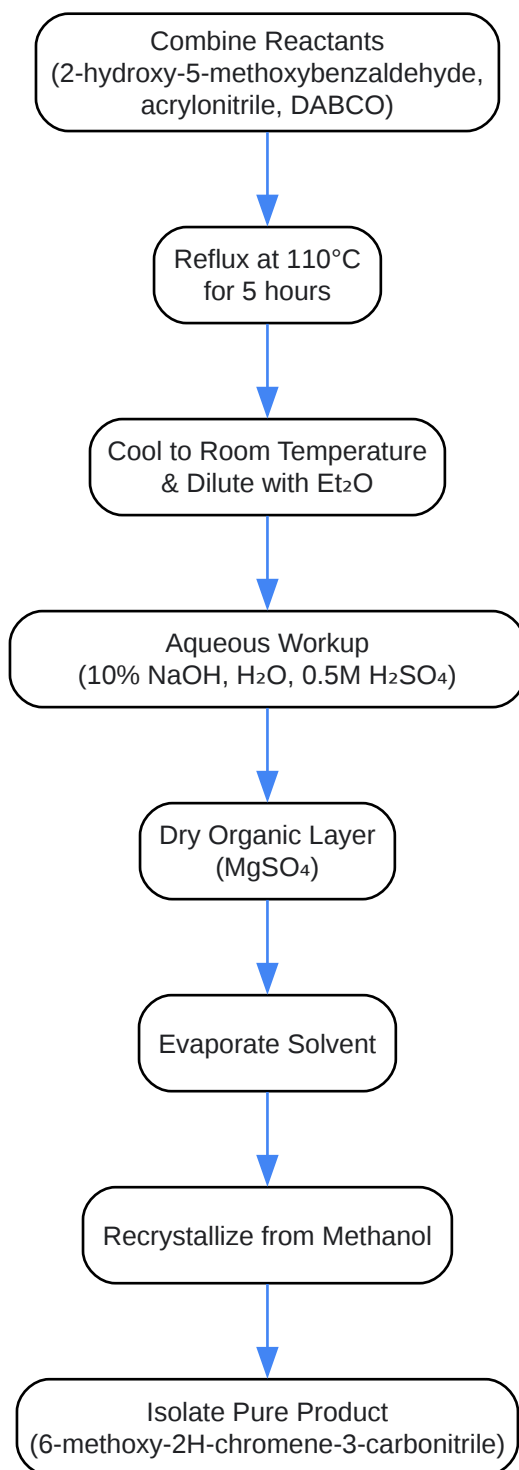
## Procedure

- **Reaction Setup:** To a round-bottom flask, add 2-hydroxy-5-methoxybenzaldehyde (26.60 g, 174.8 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.5 g). Add 20 mL of neat acrylonitrile to the mixture.<sup>[1]</sup>
- **Reaction Execution:** Dilute the mixture with an additional 40 mL of acrylonitrile (for a total of 5.2 equivalents). Place the flask in a pre-heated oil bath at 110°C and reflux the mixture for 5 hours with stirring.<sup>[1]</sup>
- **Workup - Extraction:** After 5 hours, cool the reaction mixture to room temperature. Dilute the mixture with 0.5 L of diethyl ether. Transfer the solution to a separatory funnel and wash with 250 mL of a 10% aqueous NaOH solution, shaking for 5 minutes. Separate the layers.<sup>[1]</sup>
- **Workup - Washing:** Sequentially wash the organic phase with water (250 mL), 0.5 M sulfuric acid (250 mL), and then two more portions of water (2 x 250 mL). Re-extract all aqueous

phases with an additional 250 mL of diethyl ether.<sup>[1]</sup>

- Isolation of Crude Product: Combine all organic extracts and dry over anhydrous  $\text{MgSO}_4$ . Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solidified residue is further dried on a high-vacuum line to yield the crude product as a yellow solid (approx. 30.2 g).<sup>[1]</sup>
- Purification - Recrystallization: Recrystallize the crude product from 140 mL of methanol. Allow the solution to crystallize at  $0^\circ\text{C}$  overnight. Collect the light-yellow crystals by filtration, rinsing with a small amount of chilled methanol. This first crop should yield approximately 19.2 g of pure product.<sup>[1]</sup>
- Further Purification: The mother liquor can be concentrated and recrystallized from smaller volumes of methanol at  $-20^\circ\text{C}$  to obtain second and third crops, maximizing the total yield to approximately 24.05 g (73.5%).<sup>[1]</sup>

## Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

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## References

- 1. [orgprepdaily.wordpress.com](https://orgprepdaily.wordpress.com) [orgprepdaily.wordpress.com]
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